molecular formula C13H12ClNO2 B2824309 N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide CAS No. 950255-33-1

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide

Katalognummer B2824309
CAS-Nummer: 950255-33-1
Molekulargewicht: 249.69
InChI-Schlüssel: GYIYCNODSFFTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. By inhibiting T-type calcium channels, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide reduces the influx of calcium ions into cells, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the reduction of intracellular calcium levels, and the modulation of neurotransmitter release. In addition, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been demonstrated to have anticonvulsant, analgesic, and antihypertensive effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its high selectivity for T-type calcium channels, which allows for more precise targeting of these channels in lab experiments. However, a limitation of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its relatively short half-life, which may require frequent dosing in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including:
1. Further studies on the mechanisms of action of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including its effects on other ion channels and signaling pathways.
2. Clinical trials to evaluate the safety and efficacy of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide in humans for the treatment of epilepsy, neuropathic pain, and hypertension.
3. Development of new analogs of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide with improved pharmacokinetic properties and/or higher potency.
4. Investigation of the potential use of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease, where calcium dysregulation may play a role.
In conclusion, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide involves the reaction of 2-chlorobenzylamine with 3-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate acid chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. It has been shown to effectively reduce seizures in animal models of epilepsy and to alleviate neuropathic pain in animal models of peripheral nerve injury. In addition, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been demonstrated to lower blood pressure in animal models of hypertension.

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-9-6-7-17-12(9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIYCNODSFFTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.